哌啶-2,3-二酮

描述

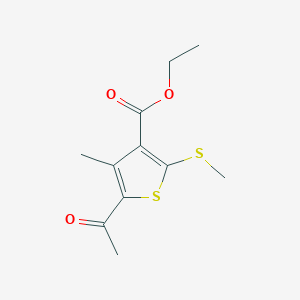

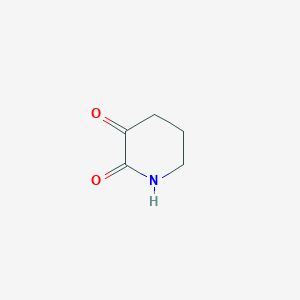

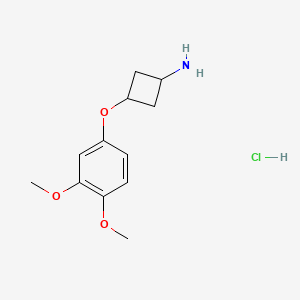

Piperidine-2,3-dione, also known as Glutarimide, is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . It forms upon dehydration of the amide of glutaric acid . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .

Synthesis Analysis

Piperidine derivatives are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of Piperidine-2,3-dione is C5H7NO2 .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is also involved in the formation of an active metal-carbene species in ring opening metathesis polymerization (ROMP) .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

合成和药用应用

与哌啶-2,3-二酮在结构上相似的哌啶-2,4-二酮类氮杂环化合物在药物开发和天然产物合成中发挥着重要作用。这些分子通过传统方法如羰基化合物转化和新颖方法如阴离子烯醇重排来合成。它们独特的结构和反应特性使其成为创造具有高合成和药用潜力的官能化哌啶系统的关键平台。这在创造与药用相关的化合物和合成天然产物(Tikhov & Kuznetsov, 2020)中得到应用。

芳香化酶抑制

3-环烷基取代的3-(4-氨基苯基)哌啶-2,6-二酮,与哌啶-2,3-二酮在化学上相关,已被合成并显示出抑制人胎盘芳香化酶的作用,这是将雄激素转化为雌激素的关键酶。这一特性对于潜在治疗雌激素依赖性疾病如乳腺肿瘤(Hartmann, Batzl, Pongratz, & Mannschreck, 1992)特别相关。

农业应用

含有芳基二酮的螺环N-甲氧基哌啶环已被开发用于控制农业中的吸食性害虫和螨类。其中的一种衍生物Spiropidion作为一种前杀虫剂,在田间作物、特种作物和蔬菜中对广泛的害虫有效(Muehlebach et al., 2020)。

作用机制

安全和危害

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of novel substituted piperidine-2,6-dione derivatives for treating sickle cell disease and β-thalassemia is a promising future direction .

属性

IUPAC Name |

piperidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMOHEDUVVUVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Piperidinedione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)